N-(3-methoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as ortho-substituted anilines and carboxylic acids.
Introduction of the Methanesulfonyl Group: This step may involve sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the Methoxyphenyl Group: This can be done through substitution reactions using methoxy-substituted phenyl derivatives.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazepine ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar core structures but different substituents.
Methanesulfonyl Derivatives: Compounds with the methanesulfonyl group attached to different molecular frameworks.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group attached to various core structures.
Uniqueness
The uniqueness of 5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activity. Comparative studies with similar compounds would highlight its distinct properties and potential advantages in various applications.
Properties
Molecular Formula |
C18H20N2O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O5S/c1-24-14-7-5-6-13(12-14)19-18(21)17-10-11-20(26(2,22)23)15-8-3-4-9-16(15)25-17/h3-9,12,17H,10-11H2,1-2H3,(H,19,21) |
InChI Key |
GOHRJWSVFAFFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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